N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide
Description
This compound is a structurally complex benzamide derivative featuring a tricyclic core system with dithia-diazatricyclo frameworks. Its molecular formula is C₁₈H₁₅N₃O₃S₃, with a molecular weight of 417.525 g/mol . Key structural elements include:
- A 3-nitrobenzamide moiety linked to the tricyclic core.
- Methylsulfanyl (S–CH₃) and dithia (–S–S–) groups contributing to its sulfur-rich architecture.
- A rigid tricyclic scaffold (dodeca-1(9),2(6),4,7,10-pentaene) that may influence its conformational stability and intermolecular interactions.
The compound’s SMILES string (COc1cc(ccc1OC)C(=O)Nc1nc2c(s1)c1sc(nc1cc2)SC) highlights its fused heterocyclic system and substituent positions .
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S3/c1-24-16-18-11-6-5-10-12(13(11)26-16)25-15(17-10)19-14(21)8-3-2-4-9(7-8)20(22)23/h2-7H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMMLOAFFZUGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the tricyclic core, followed by the introduction of the methylsulfanyl and nitrobenzamide groups. Key reagents and conditions include:
Formation of the Tricyclic Core: This step often involves cyclization reactions using precursors such as 5-acetyl-4-aminopyrimidines.
Introduction of Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions, where a methylsulfanyl group is introduced using reagents like methylthiol.
Attachment of Nitrobenzamide Group: The final step involves coupling the tricyclic core with a nitrobenzamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, using nucleophiles like amines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its tricyclic core and sulfur-containing groups can be utilized in the design of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Key Observations:
- Polarity : Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity due to the –SO₂– group, which may improve aqueous solubility.
- Bioactivity Correlation : Compounds with nitro or sulfonyl groups often target enzymes like nitroreductases or sulfotransferases , whereas methoxy derivatives may interact with cytochrome P450 systems .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (common metrics for molecular comparison ):
Interpretation:
- Lower indices for the benzenesulfonyl derivative reflect reduced similarity, aligning with its distinct protein-binding preferences .
Research Findings and Implications
Structural Rigidity : The tricyclic core may enhance binding affinity to rigid enzyme active sites, as seen in similar sulfur-containing heterocycles .
Toxicity Considerations : Methylsulfanyl groups could generate reactive metabolites (e.g., sulfoxides), necessitating further ADMET studies .
Biological Activity
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. The presence of the methylsulfanyl group and the intricate arrangement of sulfur and nitrogen atoms contribute to its potential biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C19H22N4O3S2 |
| Molecular Weight | Approximately 450.43 g/mol |
| Core Structure | Benzamide with thiazole and benzothiazole rings |
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial activity against specific bacterial and fungal strains. The thiazole and benzothiazole rings are believed to enhance the binding affinity to microbial targets, potentially leading to inhibition of growth or cell death .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The structural components suggest potential binding to active or allosteric sites on proteins, influencing their activity. The methylsulfanyl group may enhance the compound's binding affinity and specificity .
Case Studies
- Antibacterial Activity : A study conducted on various bacterial strains showed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Antifungal Activity : Another investigation revealed that the compound exhibited antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections .
Medicinal Chemistry Applications
Due to its unique structure, this compound is a candidate for drug development targeting specific enzymes involved in disease pathways. Its ability to modulate enzyme activity positions it as a potential therapeutic agent in various diseases .
Material Science Applications
The complex aromatic system of this compound may also find applications in organic electronics due to its diverse reactivity .
Q & A
Q. What experimental techniques are most reliable for confirming the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Using software like SHELXL97 for refinement ensures precise determination of bond lengths, angles, and crystallographic parameters. For example, similar tricyclic compounds were resolved with R-factors < 0.05 and mean C–C bond deviations of 0.004–0.005 Å using SHELX . Complementary techniques like NMR and IR spectroscopy can validate functional groups (e.g., nitrobenzamide, methylsulfanyl) .
Q. What synthetic methodologies are commonly employed for analogous tricyclic compounds with sulfur and nitrogen heteroatoms?
Cyclocondensation of thioureas with halogenated precursors or cross-coupling reactions under controlled temperatures (e.g., 80–120°C in DMF or dioxane) are typical. For example, 12-aryl-hexaazatricyclododeca-pentaenes were synthesized via N-alkylation/arylation in the presence of sodium hydride . Purification often involves column chromatography followed by recrystallization from ethanol or DCM .
Q. How should researchers approach initial spectral characterization (e.g., NMR, MS) to distinguish this compound from structurally similar derivatives?
Focus on diagnostic signals:
- 1H NMR : Methylsulfanyl protons (δ 2.1–2.3 ppm) and nitrobenzamide aromatic protons (δ 7.5–8.5 ppm).
- MS : Molecular ion peaks matching the exact mass (e.g., 481.494 g/mol for similar benzamide derivatives) . Compare with reference data from structurally analogous compounds to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
- Step 1 : Re-examine computational parameters (e.g., DFT functional, basis sets) to ensure alignment with experimental conditions.
- Step 2 : Validate torsional angles and non-covalent interactions (e.g., S···S contacts) using software like ORTEP-3 for graphical analysis .
- Step 3 : Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify discrepancies in packing motifs .
Q. What factorial design strategies are optimal for optimizing synthetic yield and purity of this compound?
A 2^k factorial design is recommended to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:
Q. How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound’s reactivity or physical properties?
- Reactivity Prediction : Train machine learning models on existing kinetic data to simulate reaction pathways under varied conditions.
- Diffusion Modeling : Use finite element analysis (FEA) in COMSOL to model solute-solvent interactions in crystallization processes .
- High-Throughput Screening : Integrate AI with robotic systems to automate parameter optimization for synthesis .
Q. What theoretical frameworks are critical for interpreting this compound’s electronic properties and potential bioactivity?
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro group electron-withdrawing effects).
- Molecular Docking : Map electrostatic potential surfaces to hypothesize binding interactions with biological targets . Align findings with experimental data (e.g., UV-Vis spectra) to validate theoretical models .
Q. How should researchers address non-reproducibility in crystallographic data across different laboratories?
- Standardize Protocols : Use identical SHELXL refinement parameters (e.g., weighting schemes, extinction corrections) .
- Cross-Validate : Compare datasets with independent software (e.g., Olex2 vs. SHELXTL) to isolate systematic errors .
- Deposit Raw Data : Share CIF files in repositories like IUCr for peer validation .
Methodological Notes
- Crystallography : Prioritize high-resolution data (θ > 25°) and ensure a data-to-parameter ratio > 7.1 to minimize overfitting .
- Synthesis : Monitor reaction progress via TLC or inline IR to avoid side products (e.g., over-alkylation) .
- Data Contradictions : Apply Bayesian statistics to weigh conflicting evidence from spectral vs. crystallographic results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
